
Methoxymethylenedioxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethylenedioxyamphetamine, also known as 3-methoxy-4,5-methylenedioxyamphetamine, is a psychedelic and entactogen drug belonging to the amphetamine class. It is an analogue of lophophine, MDA, and MDMA. This compound was first described by Alexander Shulgin in his book PiHKAL. This compound is known for producing euphoria, loving warmth, and attenuating feelings such as anxiety and loneliness .
Métodos De Preparación
The synthesis of methoxymethylenedioxyamphetamine involves several steps. One common method includes the condensation of 3,4-methylenedioxyphenylacetone with methoxyamine, followed by reduction. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Análisis De Reacciones Químicas
Methoxymethylenedioxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the structure-activity relationships of amphetamines.
Biology: Research has focused on its effects on neurotransmitter release and receptor binding.
Medicine: Although not approved for medical use, it has been studied for its potential in psychotherapy, particularly for its empathogenic effects.
Industry: Due to its controlled status, industrial applications are limited.
Mecanismo De Acción
Methoxymethylenedioxyamphetamine primarily acts as a serotonin releasing agent and a 5-HT2A receptor agonist. This dual action is responsible for its psychedelic and mood-lifting effects. The compound does not significantly affect dopamine release, which differentiates it from other amphetamines .
Comparación Con Compuestos Similares
Methoxymethylenedioxyamphetamine is similar to other substituted amphetamines such as:
MDMA (3,4-methylenedioxymethamphetamine): Known for its empathogenic and stimulant effects.
MDA (3,4-methylenedioxyamphetamine): Shares similar psychedelic properties but with a different potency and duration.
Lophophine: Another analogue with distinct pharmacological properties.
The uniqueness of this compound lies in its specific receptor binding profile and its relatively selective action on serotonin release .
Propiedades
Número CAS |
23693-19-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(4-methoxy-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-9-11(10(8)13-2)15-6-14-9/h3-4,7H,5-6,12H2,1-2H3 |
Clave InChI |
OSJXZWMDUMAITM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C2=C(C=C1)OCO2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


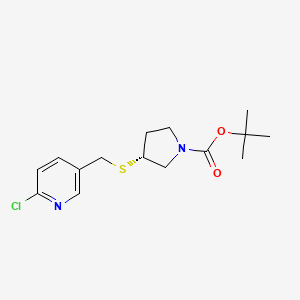
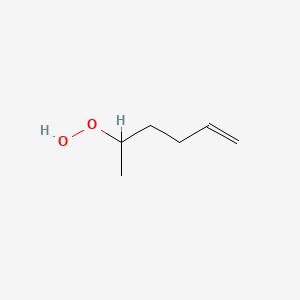
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
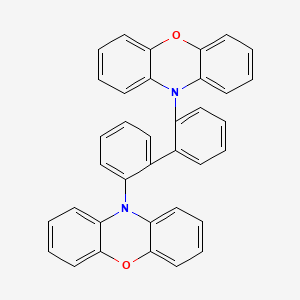
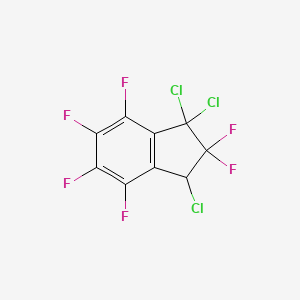
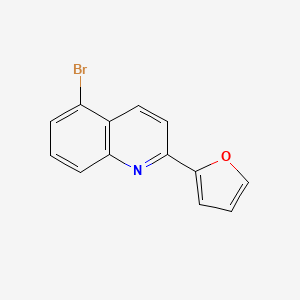

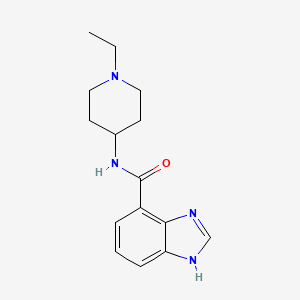
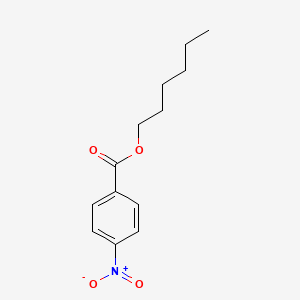
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
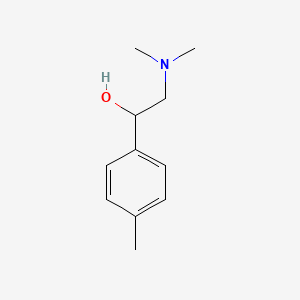
![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
